molecular formula C25H25N5O2S B11318220 N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide

N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B11318220
M. Wt: 459.6 g/mol
InChI Key: LLJZVBRYKJTTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl sulfonamide core linked to a pyrimidine ring, which is further substituted with an ethylamino group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine, methylamine, and a suitable aldehyde or ketone.

    Coupling with Biphenyl Sulfonamide: The pyrimidine derivative is then coupled with a biphenyl sulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide may serve as a probe for studying enzyme interactions, particularly those involving sulfonamide-binding proteins.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its sulfonamide group suggests possible antibacterial activity, while the pyrimidine ring may interact with various biological targets, including kinases and receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, high-performance compounds.

Mechanism of Action

The mechanism of action of N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

    Biphenyl Sulfonamide Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of a biphenyl sulfonamide core with a substituted pyrimidine ring. This structure provides a versatile platform for exploring various chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-phenylbenzenesulfonamide

InChI

InChI=1S/C25H25N5O2S/c1-3-26-25-27-18(2)17-24(29-25)28-21-11-13-22(14-12-21)30-33(31,32)23-15-9-20(10-16-23)19-7-5-4-6-8-19/h4-17,30H,3H2,1-2H3,(H2,26,27,28,29)

InChI Key

LLJZVBRYKJTTJA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.